molecular formula C13H11N4O4S- B107520 [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate CAS No. 122664-96-4

[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate

Cat. No.: B107520
CAS No.: 122664-96-4
M. Wt: 320.33 g/mol
InChI Key: SSEWDBILXMYUPG-UHFFFAOYSA-M
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Description

[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate is a key sulfate conjugate metabolite of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), one of the most abundant heterocyclic amines (HCAs) found in cooked meat . PhIP is classified as a possible human carcinogen (IARC Group 2B) and requires metabolic activation to exert its genotoxic effects . This compound is critical for researchers investigating the complex metabolic pathways of PhIP, which involve both bioactivation to DNA-binding species and detoxification. The formation of this sulfate ester is a significant step in understanding the metabolic fate of PhIP. Studies of this metabolite provide essential insights into the mechanisms of HCA carcinogenesis, particularly the role of specific enzymes like sulfotransferases in the metabolic activation process . Research utilizing this compound is fundamental for advancing our understanding of the cancer risk associated with dietary mutagens and for the development of evidence-based risk assessment models .

Properties

IUPAC Name

[4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-17-11-6-9(7-15-12(11)16-13(17)14)8-2-4-10(5-3-8)21-22(18,19)20/h2-7H,1H3,(H2,14,15,16)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEWDBILXMYUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OS(=O)(=O)O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924230
Record name 4-(2-Imino-1-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122664-96-4
Record name 4-(2-Amino-1-methylimidazo(4,5-b)pyrid-6-yl)phenyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122664964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Imino-1-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl hydrogen sulfate, also known as 4'-PhIP sulfate, is a significant metabolite derived from the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). This compound has garnered attention due to its potential biological activities, particularly in relation to mutagenicity and carcinogenicity.

  • Molecular Formula : C13H12N4O4S
  • Molecular Weight : 304.32 g/mol
  • IUPAC Name : 4-{2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl}phenyl sulfate

Metabolism and Formation

Research indicates that 4'-PhIP sulfate is formed in the liver during the metabolism of PhIP. In isolated rat hepatocytes, the rate of formation of this sulfate metabolite was significantly increased in cells pre-treated with polychlorinated biphenyls (PCBs), suggesting that environmental factors can influence its metabolic pathway . The major metabolic pathway involves sulfation, which is critical for the detoxification of PhIP and its derivatives.

Mutagenicity and Carcinogenicity

The biological activity of 4'-PhIP sulfate has been primarily studied in the context of its mutagenic potential. Studies have shown that this compound can lead to DNA adduct formation, which is a crucial step in the initiation of carcinogenesis. The formation of these adducts is influenced by the metabolic activation of PhIP, where enzymes such as cytochrome P450 play a significant role .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that 4'-PhIP sulfate induced mutations in bacterial strains, indicating its potential as a mutagen .
    • Another investigation highlighted that this metabolite could bind to DNA, forming adducts that contribute to genetic alterations .
  • Animal Studies :
    • In rodent models, exposure to PhIP resulted in the formation of 4'-PhIP sulfate as a major urinary metabolite. This finding underscores the relevance of this compound in assessing the carcinogenic risk associated with dietary intake of heterocyclic amines .

The biological activity of 4'-PhIP sulfate is closely tied to its ability to form reactive intermediates that can interact with cellular macromolecules. The proposed mechanism includes:

  • Sulfation : Enhances solubility but also activates PhIP towards DNA binding.
  • DNA Adduct Formation : Leads to mutations during DNA replication.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
MutagenicityInduces mutations in bacterial models
CarcinogenicityForms DNA adducts leading to potential cancer risk
Hepatic MetabolismIncreased formation in PCB-pretreated hepatocytes
Environmental ImpactInfluenced by dietary intake and environmental toxins

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H12N4O4SC_{13}H_{12}N_{4}O_{4}S and a molecular weight of approximately 296.33 g/mol. It is characterized by the presence of an imidazo[4,5-b]pyridine moiety, which is known for its biological activity, particularly in mutagenesis and carcinogenesis.

Cancer Research

The primary application of this compound lies in cancer research due to its association with mutagenic properties. Studies have shown that PhIP can induce DNA damage and mutations, leading to tumorigenesis.

  • Mechanism of Action : PhIP is metabolically activated to form DNA adducts, which can lead to mutations during DNA replication. This process has been linked to various types of cancers, particularly breast and colorectal cancers .
  • Case Studies :
    • A study demonstrated that exposure to PhIP resulted in significant mutagenic effects in laboratory animals, establishing its role as a carcinogen in cooked meat products .
    • Another investigation highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting potential pathways for therapeutic intervention .

Drug Development

The structural features of [4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate have inspired the design of new anticancer agents.

  • Novel Derivatives : Researchers have synthesized various derivatives that incorporate the imidazo[4,5-b]pyridine structure with sulfonamide groups to enhance anticancer activity. These hybrids have shown promising results against multiple cancer cell lines, including those resistant to conventional therapies .
  • Inhibitory Studies : Compounds derived from this structure have been evaluated for their inhibitory effects on key enzymes involved in cancer progression. For example, sulfonamide derivatives have demonstrated significant inhibition of acetylcholinesterase and α-glucosidase, indicating potential applications in treating Alzheimer's disease and diabetes alongside cancer therapy .

Enzyme Inhibition

The compound's sulfonamide group has been investigated for its ability to inhibit various enzymes:

  • Acetylcholinesterase Inhibition : This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition mechanism involves competitive binding to the enzyme's active site .

Toxicological Studies

Given its classification as a carcinogen, extensive toxicological studies are conducted to understand its safety profile:

  • Genotoxicity Assessments : Research indicates that PhIP induces genotoxic effects through oxidative stress mechanisms and formation of reactive oxygen species (ROS), which can lead to cellular damage and subsequent cancer development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PhIP and Its Derivatives

  • PhIP (Parent Compound): Structure: Lacks the sulfate group at the 4'-position of the phenyl ring. Metabolism: Undergoes hydroxylation and sulfation to form [4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate .
  • 4'-Hydroxy-PhIP: Structure: Contains a hydroxyl group instead of sulfate at the 4'-position (CAS 126861-72-1) .
Table 1: PhIP and Derivatives Comparison
Compound Molecular Formula Key Functional Group Carcinogenic Target Organs Excretion Pathway
PhIP C₁₃H₁₂N₄ Phenylimidazopyridine Colon, mammary glands Hepatic hydroxylation
4'-Hydroxy-PhIP C₁₃H₁₂N₄O Phenolic hydroxyl Not fully characterized Glucuronidation
[4-...] Hydrogen Sulfate C₁₃H₁₂N₄O₄S Sulfate ester Non-carcinogenic metabolite Renal excretion

Other Heterocyclic Aromatic Amines (HAAs)

  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Structure: Larger fused quinoline system. Carcinogenicity: Hepatocarcinogenic in rodents and non-human primates . Metabolism: Forms DNA adducts via N-hydroxylation, unlike PhIP's sulfation pathway .
  • 2-Amino-1-methylimidazo[4,5-b]thieno[3,2-e]pyridine (Isomer 3): Structure: Thieno[3,2-e]pyridine replaces the phenyl ring in PhIP . Synthesis: Prepared via Friedländer reaction using creatinine and aminothiophenecarbaldehydes .
Key Differences:
  • Functional Groups : Sulfate ester in [4-...] hydrogen sulfate vs. oxazolo rings and esters in synthetic derivatives.
  • Applications : The sulfated metabolite is detoxification-driven, while synthetic derivatives are designed for targeted bioactivity .

Preparation Methods

Chemical Sulfation

Chemical sulfation of PhIP involves direct conjugation of a sulfate group to the phenolic oxygen at the 4'-position of the phenyl ring. A common approach employs sulfur trioxide-triethylamine complexes in anhydrous dimethylformamide (DMF). The reaction proceeds as follows:

\text{PhIP} + \text{SO}3\cdot\text{NEt}3 \rightarrow \text{4'-PhIP sulfate} + \text{NEt}_3}

This method requires stringent anhydrous conditions to prevent hydrolysis of the sulfate group. Despite its simplicity, regioselectivity is a challenge, as sulfation may occur at alternative hydroxylated positions if present. Purification via reverse-phase HPLC is typically required to isolate the desired product.

Enzymatic Sulfation

Enzymatic sulfation offers superior regioselectivity, leveraging sulfotransferases (SULTs) to catalyze the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to PhIP. Rat hepatocytes pretreated with polychlorinated biphenyls (PCBs) exhibit enhanced 4'-PhIP sulfate formation due to SULT induction. The process involves:

  • Enzyme Preparation : Liver microsomes or recombinant SULT isoforms (e.g., SULT1A1) are isolated.

  • Incubation : PhIP (100 μM) is incubated with PAPS (0.1 mM) and SULTs in phosphate buffer (pH 7.4) at 37°C.

  • Termination and Extraction : Reactions are quenched with ice-cold acetonitrile, followed by solid-phase extraction to isolate the sulfate conjugate.

This method achieves >80% conversion efficiency in PCB-pretreated models. However, scalability is limited by the cost of PAPS and enzyme instability.

Metabolic Formation in Biological Systems

4'-PhIP sulfate is the predominant metabolite of PhIP in mammalian hepatocytes. In vitro studies using isolated rat hepatocytes demonstrated that sulfation accounts for ~60% of PhIP metabolism within 4 hours. Key findings include:

  • Induction by PCBs : Pretreatment with β-naphthoflavone or PCBs increases sulfotransferase activity, accelerating 4'-PhIP sulfate formation.

  • Inhibition Studies : The sulfation pathway is suppressed by pentachlorophenol (a SULT inhibitor) and α-naphthoflavone (a cytochrome P450 inhibitor), confirming enzyme-specific catalysis.

Analytical Characterization

Structural Elucidation

The structure of 4'-PhIP sulfate is validated using:

  • 1^1H NMR : Distinct aromatic protons at δ 8.13 (H-4) and δ 7.19 (H-7).

  • UV Spectroscopy : A λ<sub>max</sub> at 316 nm, characteristic of the sulfated phenylimidazopyridine system.

  • Mass Spectrometry : ESI-MS shows a molecular ion at m/z 345 [M-H]<sup>−</sup>, consistent with the sulfate ester.

Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to quantify 4'-PhIP sulfate in biological matrices. A representative method uses a C18 column with a gradient elution of acetonitrile/water (0.1% formic acid) and detection in negative ion mode.

Challenges and Optimization

Stability Issues

The sulfate ester is labile under acidic conditions, undergoing hydrolysis to regenerate PhIP. Storage at −80°C in neutral buffer is recommended to prevent degradation.

Scalability of Enzymatic Methods

To address PAPS cost, recent advances employ PAPS regeneration systems using adenosine 5'-phosphosulfate (APS) and ATP in the presence of sulfate adenyltransferase. This approach reduces reagent costs by 70% while maintaining catalytic efficiency.

Fluorous-Tagged Purification

Inspired by heparan sulfate synthesis , fluorous solid-phase extraction (FSPE) could streamline purification. Introducing a fluorous tag (e.g., FBoc) at the PhIP amino group enables rapid FSPE purification post-sulfation, though this modification requires enzymatic compatibility studies.

Q & A

Q. How can computational tools predict the environmental persistence of this compound?

  • Methodology : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate predictions with OECD 301F ready biodegradability tests in activated sludge .

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